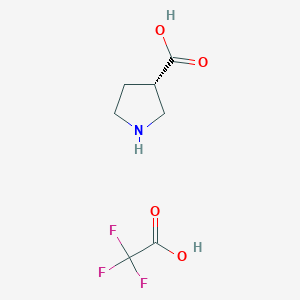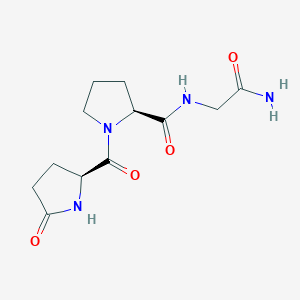![molecular formula C24H25N3O B15210229 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol CAS No. 24628-49-7](/img/structure/B15210229.png)
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a benzo[g]quinoline moiety linked to a phenol group through an amino bridge, with a diethylamino group attached to the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[g]quinoline: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination Reaction: The benzo[g]quinoline is then subjected to an amination reaction with 4-aminophenol under controlled conditions to form the intermediate compound.
Alkylation: The final step involves the alkylation of the intermediate with diethylamine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The amino and phenol groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
4-(Benzo[g]quinolin-4-ylamino)methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a phenol group.
4-(Benzo[g]quinolin-4-ylamino)-2-(methylamino)methylphenol: Similar structure but with a methylamino group instead of a diethylamino group.
Uniqueness
4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol is unique due to its combination of a benzo[g]quinoline moiety with a phenol group and a diethylamino substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
24628-49-7 |
|---|---|
分子式 |
C24H25N3O |
分子量 |
371.5 g/mol |
IUPAC名 |
4-(benzo[g]quinolin-4-ylamino)-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C24H25N3O/c1-3-27(4-2)16-19-13-20(9-10-24(19)28)26-22-11-12-25-23-15-18-8-6-5-7-17(18)14-21(22)23/h5-15,28H,3-4,16H2,1-2H3,(H,25,26) |
InChIキー |
DQIZPCGBFSLVEM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=CC=NC3=CC4=CC=CC=C4C=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


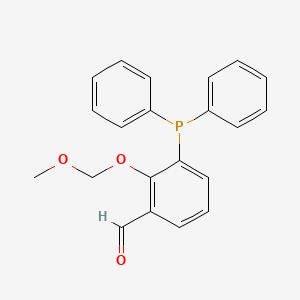
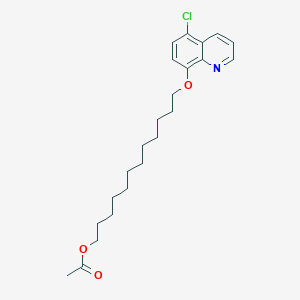
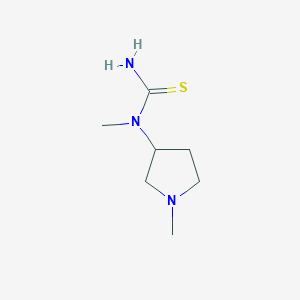
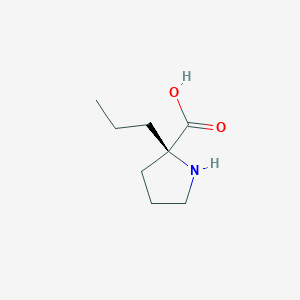
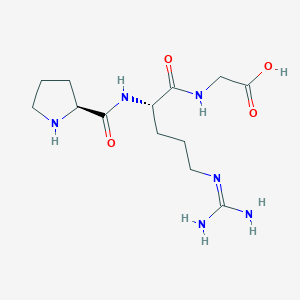
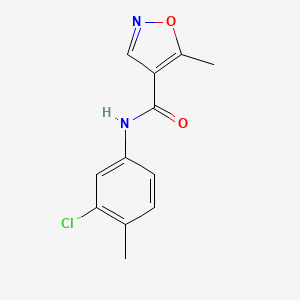

![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)



![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
